molecular formula C20H30BNO5 B2668617 tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate CAS No. 1279090-25-3

tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate

Cat. No.: B2668617
CAS No.: 1279090-25-3
M. Wt: 375.27
InChI Key: YDEPXISEGWMULR-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate: is a complex organic compound that features a boronic ester group, an oxetane ring, and a carbamate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate typically involves multiple steps:

    Formation of the Boronic Ester Group: This step often involves the reaction of 4-bromo-phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.

    Oxetane Ring Formation: The oxetane ring can be introduced via a cyclization reaction, often using epoxide intermediates.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.

    Oxidation and Reduction: The oxetane ring can be oxidized to form more reactive intermediates or reduced under specific conditions to open the ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as m-chloroperbenzoic acid for oxidation of the oxetane ring.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Bases: Triethylamine or sodium hydroxide for hydrolysis reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura reactions.

    Amines: From hydrolysis of the carbamate group.

    Oxetane Derivatives: From oxidation or reduction of the oxetane ring.

Scientific Research Applications

Chemistry

    Building Blocks: Used as a building block in the synthesis of more complex molecules.

    Cross-Coupling Reactions: Utilized in Suzuki-Miyaura reactions to form biaryl compounds.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Bioconjugation: The boronic ester group can be used for bioconjugation with biomolecules.

Industry

    Material Science:

    Catalysis: Used in the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate largely depends on its application:

    In Cross-Coupling Reactions: The boronic ester group participates in the formation of a palladium complex, facilitating the transfer of the aryl group to the coupling partner.

    In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Derivatives: Similar in terms of the boronic ester group but lack the oxetane and carbamate functionalities.

    Oxetane-Containing Compounds: Share the oxetane ring but may have different substituents, affecting their reactivity and applications.

    Carbamate-Containing Compounds: Similar in terms of the carbamate group but may not have the boronic ester or oxetane ring.

Uniqueness

    Structural Complexity: The combination of boronic ester, oxetane ring, and carbamate group in a single molecule is unique, providing a versatile platform for various chemical transformations.

    Reactivity: The presence of multiple functional groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry and drug development.

This detailed overview should provide a comprehensive understanding of tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO5/c1-17(2,3)25-16(23)22-20(12-24-13-20)14-8-10-15(11-9-14)21-26-18(4,5)19(6,7)27-21/h8-11H,12-13H2,1-7H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEPXISEGWMULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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